(R)-2-((1-Benzylpiperidin-3-yl)(methyl)amino)ethanol
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Overview
Description
®-2-((1-Benzylpiperidin-3-yl)(methyl)amino)ethanol is a chemical compound with a complex structure that includes a piperidine ring, a benzyl group, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((1-Benzylpiperidin-3-yl)(methyl)amino)ethanol typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of benzyl chloride with piperidine to form 1-benzylpiperidine. This intermediate is then reacted with methylamine to introduce the methylamino group. Finally, the ethanol moiety is introduced through a reaction with ethylene oxide under controlled conditions.
Industrial Production Methods
Industrial production of ®-2-((1-Benzylpiperidin-3-yl)(methyl)amino)ethanol may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
®-2-((1-Benzylpiperidin-3-yl)(methyl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ethanol moiety to a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a simpler amine compound.
Scientific Research Applications
Chemistry
In chemistry, ®-2-((1-Benzylpiperidin-3-yl)(methyl)amino)ethanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its structure suggests it could interact with proteins and enzymes, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, ®-2-((1-Benzylpiperidin-3-yl)(methyl)amino)ethanol is investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for the development of new medications, particularly in the field of neurology and psychiatry.
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it valuable in the production of high-value products.
Mechanism of Action
The mechanism of action of ®-2-((1-Benzylpiperidin-3-yl)(methyl)amino)ethanol involves its interaction with molecular targets such as receptors and enzymes. The benzyl group and piperidine ring allow it to bind to specific sites on proteins, potentially modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- ®-1-Benzylpiperidin-3-yl)-methylamine
- ®-1-Benzylpiperidin-3-yl)-isopropylamine
Comparison
Compared to similar compounds, ®-2-((1-Benzylpiperidin-3-yl)(methyl)amino)ethanol has a unique ethanol moiety that can influence its solubility and reactivity. This makes it distinct in terms of its chemical behavior and potential applications. The presence of the ethanol group can also affect its interaction with biological targets, potentially leading to different pharmacological effects.
Properties
IUPAC Name |
2-[[(3R)-1-benzylpiperidin-3-yl]-methylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-16(10-11-18)15-8-5-9-17(13-15)12-14-6-3-2-4-7-14/h2-4,6-7,15,18H,5,8-13H2,1H3/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKXQXSJYRKPCO-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1CCCN(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCO)[C@@H]1CCCN(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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